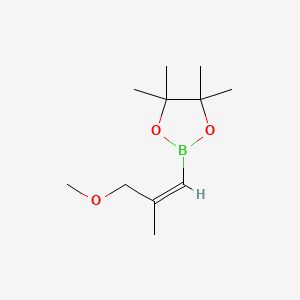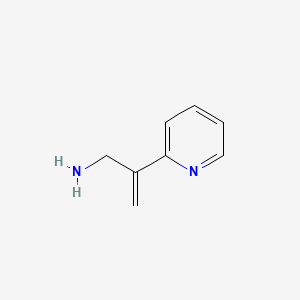![molecular formula C19H21ClN2O4 B13595795 4-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacidhydrochloride](/img/structure/B13595795.png)
4-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid hydrochloride is a compound that belongs to the class of amino acid derivatives. It is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid hydrochloride typically involves the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, leading to the formation of the free amino group.
Coupling Reactions: The free amino group can then react with other carboxylic acids or activated esters to form peptide bonds.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF is commonly used to remove the Fmoc group.
Coupling Reactions: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Major Products
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis .
Scientific Research Applications
4-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid hydrochloride is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The compound exerts its effects by protecting the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. The protected amino group can then be deprotected under mild conditions to yield the desired peptide .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid hydrochloride is unique due to its specific structure, which allows for efficient protection and deprotection of the amino group during peptide synthesis. This makes it highly valuable in the synthesis of complex peptides and proteins .
Properties
Molecular Formula |
C19H21ClN2O4 |
|---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid;hydrochloride |
InChI |
InChI=1S/C19H20N2O4.ClH/c20-10-12(9-18(22)23)21-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17;/h1-8,12,17H,9-11,20H2,(H,21,24)(H,22,23);1H |
InChI Key |
ZRFYZKUWWJBZPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



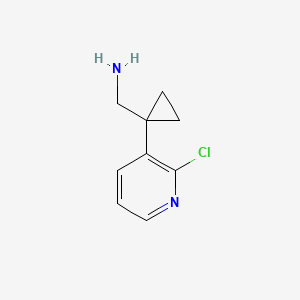

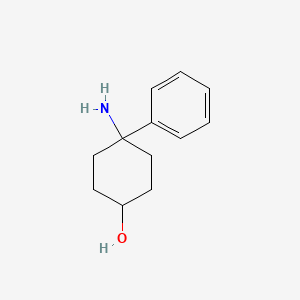
![2-Amino-2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-olhydrochloride](/img/structure/B13595740.png)
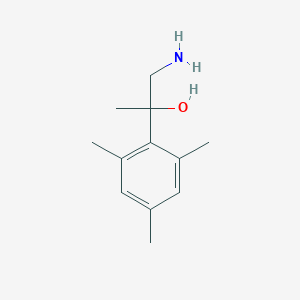
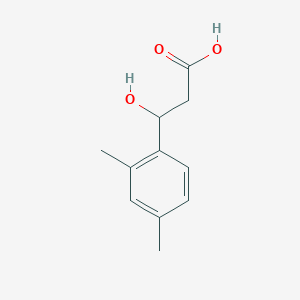
![2-[3-Nitro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13595757.png)
amine](/img/structure/B13595772.png)

